(3S)-3-[(2R,3R,4S,5R,6R)-4-[(2R,4S,5R,6S)-5-acetyl-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-(acetyloxymethyl)-3-hydroxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid
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Overview
Description
(3S)-3-[(2R,3R,4S,5R,6R)-4-[(2R,4S,5R,6S)-5-acetyl-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-(acetyloxymethyl)-3-hydroxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid is a glycosylated antibiotic produced by the bacterium Streptomyces albus J1074. It is part of the paulomycin family, which also includes paulomycin A and B. These compounds are characterized by their unique paulic acid moiety, which contains an isothiocyanate residue. This compound is known for its antibacterial properties and has been the subject of various studies due to its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
(3S)-3-[(2R,3R,4S,5R,6R)-4-[(2R,4S,5R,6S)-5-acetyl-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-(acetyloxymethyl)-3-hydroxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid is biosynthesized naturally by Streptomyces albus J1074. The biosynthesis involves several key enzymes, including glycosyltransferases and acyltransferases, which facilitate the incorporation of deoxysugar moieties such as D-allose and L-paulomycose . The biosynthetic pathway also includes enzymes required for the production of paulic acid, such as aminotransferase and sulfotransferase .
Industrial Production Methods
Industrial production of paulomycin E typically involves the cultivation of Streptomyces albus J1074 under controlled conditions. Optimization of fermentation parameters, such as nutrient composition, pH, and temperature, can enhance the yield of paulomycin E. Genetic engineering techniques, such as the overexpression of biosynthetic genes, have also been employed to increase production levels .
Chemical Reactions Analysis
Types of Reactions
(3S)-3-[(2R,3R,4S,5R,6R)-4-[(2R,4S,5R,6S)-5-acetyl-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-(acetyloxymethyl)-3-hydroxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid undergoes various chemical reactions, including glycosylation, acylation, and oxidation. The glycosylation reactions involve the addition of sugar moieties to the paulic acid core, while acylation reactions introduce acyl groups to the molecule .
Common Reagents and Conditions
Common reagents used in the chemical reactions of paulomycin E include glycosyl donors, acyl donors, and oxidizing agents. The reactions are typically carried out under mild conditions to preserve the integrity of the antibiotic structure .
Major Products Formed
The major products formed from the chemical reactions of paulomycin E include various glycosylated and acylated derivatives. These derivatives often exhibit different biological activities and can be used to study structure-activity relationships .
Scientific Research Applications
(3S)-3-[(2R,3R,4S,5R,6R)-4-[(2R,4S,5R,6S)-5-acetyl-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-(acetyloxymethyl)-3-hydroxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study glycosylation and acylation reactions.
Biology: this compound is employed in studies investigating bacterial resistance mechanisms and the role of glycosylated antibiotics in microbial ecology.
Medicine: Due to its antibacterial properties, paulomycin E is explored as a potential therapeutic agent for treating bacterial infections.
Industry: It is used in the development of novel antibiotics and in the optimization of fermentation processes for antibiotic production
Mechanism of Action
(3S)-3-[(2R,3R,4S,5R,6R)-4-[(2R,4S,5R,6S)-5-acetyl-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-(acetyloxymethyl)-3-hydroxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. The compound targets specific enzymes involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. By disrupting peptidoglycan synthesis, paulomycin E weakens the bacterial cell wall, leading to cell lysis and death .
Comparison with Similar Compounds
(3S)-3-[(2R,3R,4S,5R,6R)-4-[(2R,4S,5R,6S)-5-acetyl-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-(acetyloxymethyl)-3-hydroxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid is unique among glycosylated antibiotics due to its specific paulic acid moiety. Similar compounds include:
Paulomycin A and B: These compounds share the same biosynthetic pathway but differ in their glycosylation patterns.
Other Glycosylated Antibiotics: Compounds such as vancomycin and teicoplanin also feature glycosylation but lack the unique paulic acid moiety found in paulomycin E
This compound stands out due to its distinct structure and the specific enzymes involved in its biosynthesis, making it a valuable compound for both research and therapeutic applications.
Properties
CAS No. |
101411-69-2 |
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Molecular Formula |
C29H36N2O16S |
Molecular Weight |
0 |
Origin of Product |
United States |
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